molecular formula C25H19FN4O2 B15020069 N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B15020069
M. Wt: 426.4 g/mol
InChI Key: KTHRSJPABSFVNJ-UHFFFAOYSA-N
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Description

N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzotriazole moiety, and a methoxynaphthalene carboxamide group. These structural features contribute to its distinctive chemical and physical properties.

Preparation Methods

The synthesis of N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the benzotriazole core, followed by the introduction of the fluorophenyl and methoxynaphthalene groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms, typically employing reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.

    Coupling Reactions: These reactions, such as Suzuki-Miyaura coupling, can form new carbon-carbon bonds, expanding the molecular framework

Scientific Research Applications

N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H19FN4O2

Molecular Weight

426.4 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C25H19FN4O2/c1-15-11-22-23(29-30(28-22)19-9-7-18(26)8-10-19)14-21(15)27-25(31)20-12-16-5-3-4-6-17(16)13-24(20)32-2/h3-14H,1-2H3,(H,27,31)

InChI Key

KTHRSJPABSFVNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC4=CC=CC=C4C=C3OC)C5=CC=C(C=C5)F

Origin of Product

United States

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